2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethanone

Description

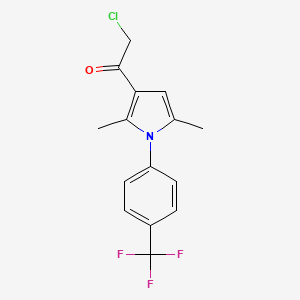

2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethanone (CAS: 790681-71-9) is a halogenated ketone featuring a pyrrole core substituted with methyl groups at positions 2 and 5, and a 4-(trifluoromethyl)phenyl group at the 1-position. The ethanone moiety is functionalized with a chlorine atom at the α-carbon (). Its molecular formula is C₁₆H₁₄ClF₃NO, with a molecular weight of 340.74 g/mol.

Synthesis:

The compound is synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, α-halogenated ketones like chloroacetonitrile react with substituted pyrroles under acidic conditions (e.g., dry HCl in diethyl ether), followed by hydrolysis to yield the final product ().

Properties

IUPAC Name |

2-chloro-1-[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO/c1-9-7-13(14(21)8-16)10(2)20(9)12-5-3-11(4-6-12)15(17,18)19/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXBKPFEXZIPNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790681-71-9 | |

| Record name | 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the trifluoromethyl phenyl group and the chloroethanone moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the chloroethanone moiety to an alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including those similar to 2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethanone. Research indicates that modifications in the pyrrole structure can enhance potency against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain pyrrole derivatives demonstrated significant activity with minimum inhibitory concentrations (MICs) lower than traditional antibiotics like vancomycin .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole Derivative A | 0.125 | MRSA |

| Pyrrole Derivative B | 0.5 | MSSA |

Antimalarial Potential

The compound has been investigated for its potential as a lead compound in the development of antimalarial drugs. A study focused on structure-based optimization of pyrrole derivatives led to the identification of compounds that inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the malaria parasite's lifecycle .

Sirtuin Activation

The activation of Sirtuin proteins has emerged as a therapeutic target for various diseases, including cancer and neurodegenerative disorders. Compounds structurally related to this compound have shown promise in activating Sirt6, which may play a role in cellular aging and metabolism .

Case Study 1: Antibacterial Efficacy

In a comparative study examining various pyrrole derivatives against MRSA, researchers found that certain modifications to the pyrrole ring significantly enhanced antibacterial activity. The study reported an MIC of 8 ng/mL for one derivative compared to standard treatments, suggesting the potential for developing new antibiotics based on this scaffold .

Case Study 2: Antimalarial Development

A lead optimization program identified several derivatives based on the pyrrole structure that exhibited potent antimalarial activity. These compounds were evaluated for their ability to inhibit DHODH effectively, leading to promising results that warrant further clinical evaluation .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloroethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Features :

- The 2,5-dimethylpyrrole core provides steric bulk and stabilizes the aromatic system.

- Spectral data (¹H/¹³C NMR, IR) confirm the presence of the carbonyl group (IR: 1685 cm⁻¹) and substituent positions ().

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 2-chloro-1-(substituted pyrrolyl)ethanones. Key structural variations include substituents on the phenyl ring and pyrrole core, which modulate physicochemical and biological properties.

Table 1: Comparison of Structural Analogues

Physicochemical and Reactivity Differences

Electron-Withdrawing vs. Electron-Donating Groups :

- The -CF₃ group (target compound) increases resistance to nucleophilic attack compared to -CH₃ () or -OCH₃ (), stabilizing the ketone moiety.

- Halogen Position : Fluorine at the benzyl position () enhances polarity, improving solubility in polar solvents, whereas -CF₃ reduces aqueous solubility (logP ~3.7 vs. ~2.4 for -CH₃ analogues) .

Synthetic Accessibility :

- Compounds with -CF₃ or -F substituents () require specialized fluorination reagents (e.g., trifluoromethylation agents), increasing synthesis complexity compared to methyl or propyl derivatives.

Biological Activity

2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethanone, a compound with the molecular formula C15H13ClF3NO and a molecular weight of 315.72 g/mol, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following properties:

- Molecular Formula : C15H13ClF3NO

- Molecular Weight : 315.72 g/mol

- CAS Number : Not specified in the available data.

- Structural Features : The presence of a pyrrole ring, trifluoromethyl group, and a chloro substituent contributes to its unique chemical behavior and biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrole and related compounds exhibit significant anticancer activity. The specific compound has not been extensively studied in isolation; however, its structural analogs have shown promising results in various cancer cell lines.

Case Studies

- Pyrrole Derivatives : Research on pyrrole-based compounds has demonstrated their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown IC50 values lower than those of established chemotherapy agents like doxorubicin .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins .

Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has been well documented. Compounds similar to this compound have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

- Minimum Inhibitory Concentration (MIC) : Studies indicate that certain pyrrole derivatives exhibit MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties .

Neuroprotective Effects

Emerging research suggests that some pyrrole derivatives may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Neuropharmacological Studies

Studies on similar compounds indicate their potential in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key features influencing its activity include:

- Substituents on the Pyrrole Ring : Modifications on the pyrrole ring can significantly alter its pharmacological profile.

- Trifluoromethyl Group : This group enhances lipophilicity and may improve membrane permeability, contributing to increased biological activity .

Comparative Analysis

| Compound | Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer | TBD | Potentially effective against various cancer cell lines |

| Similar Pyrrole Derivative A | Antibacterial | 3.12 | Effective against S. aureus |

| Similar Pyrrole Derivative B | Neuroprotective | TBD | Modulates neurotransmitter systems |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethanone?

- Answer : The synthesis typically involves Friedel-Crafts acylation or multi-step condensation reactions. For example, analogous pyrrole derivatives are synthesized via cyclization of substituted anilines with diketones, followed by halogenation. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-chlorination or ring-opening byproducts. Structural validation via NMR and X-ray crystallography is critical .

Q. How is the compound characterized using spectroscopic techniques?

- Answer : Key methods include:

- ¹H/¹³C NMR : Assigning signals for the trifluoromethyl group (δ ~110-120 ppm in ¹³C NMR) and pyrrole protons (δ ~6.5-7.5 ppm in ¹H NMR).

- FT-IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C-Cl (~650 cm⁻¹).

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the critical safety considerations during handling?

- Answer : The compound’s chlorinated and fluorinated groups pose risks of skin/eye irritation and respiratory toxicity. Use PPE (gloves, goggles) and work in a fume hood. Waste disposal must follow halogenated organic compound protocols. Refer to SDS for specific storage conditions (e.g., room temperature, desiccated) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate electronic properties and reactivity?

- Answer : DFT studies (e.g., B3LYP/6-311++G(d,p)) optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict electrophilic/nucleophilic sites. For instance, the carbonyl group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles. Solvent effects (PCM model) refine accuracy .

Q. What strategies resolve contradictions in antimicrobial activity data across studies?

- Answer : Discrepancies may arise from variations in bacterial strains, assay protocols, or compound purity. Standardize testing using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and validate purity via HPLC. Structural analogs (e.g., 4-methoxyphenyl derivatives) can isolate substituent effects on bioactivity .

Q. How is X-ray crystallography used to refine the compound’s crystal structure?

- Answer : Single-crystal XRD data collected at low temperature (e.g., 100 K) reduces thermal motion artifacts. Refinement via SHELXL incorporates anisotropic displacement parameters and hydrogen bonding networks. For example, the trifluoromethyl group’s orientation influences packing motifs and stability .

Q. What role does substituent positioning play in modulating physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.